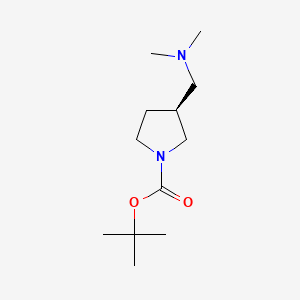
3-(Trifluoromethyl)pyrazin-2-amine
Übersicht
Beschreibung
“3-(Trifluoromethyl)pyrazin-2-amine” is a chemical compound with the molecular formula C5H4F3N3 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. This compound has been used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring with a trifluoromethyl group and an amine group attached to it . The exact structure can be represented by the InChI code: 1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 163.10 g/mol . Its InChI code is 1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
1. Potential Treatment for Type 2 Diabetes
3-(Trifluoromethyl)pyrazin-2-amine derivatives have been studied for their potential in treating type 2 diabetes. Compounds such as (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine have shown efficacy as dipeptidyl peptidase IV inhibitors, indicating potential for diabetes treatment (Kim et al., 2005).
2. Chemical Synthesis
The compound has been utilized in chemical synthesis processes. For instance, Ling Yu-tao (2009) synthesized a new derivative of 3-oxo-3-[3-trifluoromethyl-5,6-dihydro[1,2,4]-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-phenylpropan-1-amine, showing its application in the development of new chemical compounds (Ling Yu-tao, 2009).
3. Uranium(III) and Lanthanum(III) Complex Studies
This chemical has been used in the study of uranium(III) and lanthanum(III) complexes, providing insights into the properties of these elements and their potential applications in various fields (Mazzanti et al., 2002).
4. Development of Pyrazine Derivatives
This compound and its derivatives have been used in the development of pyrazine derivatives, which are known for their significant roles in pharmaceuticals and agrochemicals (Paim et al., 2013).
5. Synthesis of Triazolo[4,3-a]pyrazin-3-amines
The compound has been employed in the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines, showcasing its versatility in chemical synthesis. This method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, leading to the production of various halogenated pyrazines (Li et al., 2019).
6. Study of Antibacterial Agents
Research has also been conducted on the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and their evaluation as potential antibacterial agents. This research expands the scope of this compound derivatives in medicinal chemistry (Prasad, 2021).
7. Pyrazine in Organic Optoelectronic Materials
Pyrazine derivatives, including those with this compound, have been studied for their potential application in organic optoelectronic materials. These compounds have been explored for their optical properties, thermal properties, and molecular packing, indicating their potential use in advanced material sciences (Meti et al., 2017).
8. Synthesis of Formimidamides
The compound has been utilized in the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides. This synthesis showcases the compound's applicability in creating specialized chemical structures under mild conditions (Hu et al., 2022).
9. Coordination Chemistry of Trivalent Elements
The compound has been investigated for its role in the coordination chemistry of trivalent f-elements (like actinides and lanthanides), emphasizing its potential in the study and manipulation of these elements in various chemical contexts (Grimes et al., 2020).
Zukünftige Richtungen
While the specific future directions for “3-(Trifluoromethyl)pyrazin-2-amine” are not mentioned in the retrieved sources, it’s known that the development of fluorinated organic chemicals, including trifluoromethylpyridine (TFMP) derivatives, is becoming an increasingly important research topic . It’s expected that many novel applications of TFMP will be discovered in the future .
Wirkmechanismus
- The trifluoromethyl group (CF₃) and the pyrazine ring contribute to its unique physicochemical properties, which may influence its biological activity .
- Without specific data, we can’t pinpoint exact pathways. However, pyrazine derivatives often impact various cellular pathways, including signal transduction, metabolism, and gene expression .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
3-(Trifluoromethyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can influence the enzyme’s activity, potentially leading to changes in nerve signal transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, affecting cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This can result in oxidative damage to cellular components, including lipids, proteins, and DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, affecting neurotransmitter levels in the nervous system . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere . Prolonged exposure to light or air can lead to its degradation, potentially altering its biochemical properties and effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo biotransformation by liver enzymes, leading to the formation of metabolites that can be excreted . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQHWXDKQJKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213019-67-1 | |
| Record name | 3-(trifluoromethyl)pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)